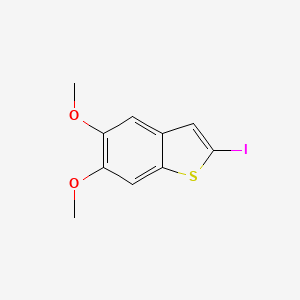
2-Iodo-5,6-dimethoxy-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-5,6-dimethoxy-1-benzothiophene is a heteroaromatic compound that belongs to the benzothiophene family Benzothiophenes are known for their significant roles in medicinal chemistry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5,6-dimethoxy-1-benzothiophene typically involves electrophilic cyclization reactions and coupling reactions. One common method includes the reaction of 5,6-dimethoxy-2-iodoaniline with sulfur sources under specific conditions to form the benzothiophene ring . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in solvents like dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-5,6-dimethoxy-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the benzothiophene ring or the substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated benzothiophenes, while oxidation can introduce carbonyl or hydroxyl groups.
Aplicaciones Científicas De Investigación
2-Iodo-5,6-dimethoxy-1-benzothiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in cancer research due to its structural similarity to other biologically active benzothiophenes.
Industry: Utilized in the development of organic semiconductors and materials science.
Mecanismo De Acción
The mechanism of action of 2-Iodo-5,6-dimethoxy-1-benzothiophene involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include inhibition of microbial growth or interference with cellular signaling pathways in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory drug.
Sertaconazole: A benzothiophene-based antifungal agent.
Uniqueness
2-Iodo-5,6-dimethoxy-1-benzothiophene is unique due to the presence of both iodine and methoxy groups, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
Propiedades
Fórmula molecular |
C10H9IO2S |
|---|---|
Peso molecular |
320.15 g/mol |
Nombre IUPAC |
2-iodo-5,6-dimethoxy-1-benzothiophene |
InChI |
InChI=1S/C10H9IO2S/c1-12-7-3-6-4-10(11)14-9(6)5-8(7)13-2/h3-5H,1-2H3 |
Clave InChI |
UYOPTCFBFFRDOE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=C(S2)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


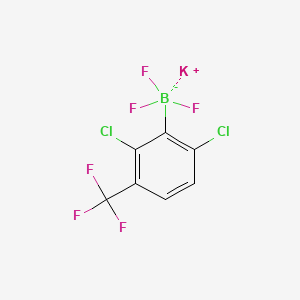

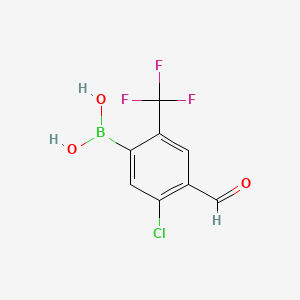
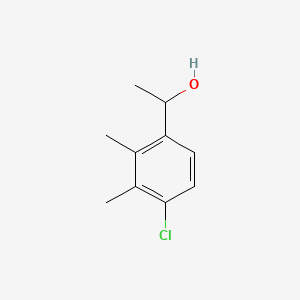
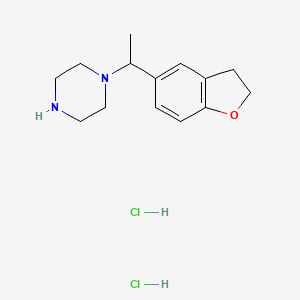

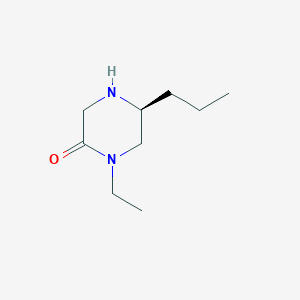
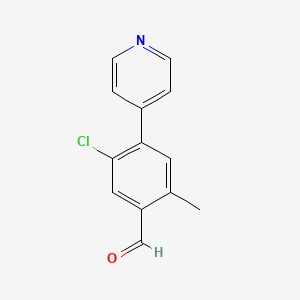
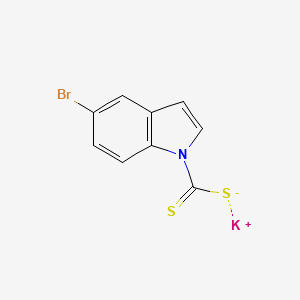
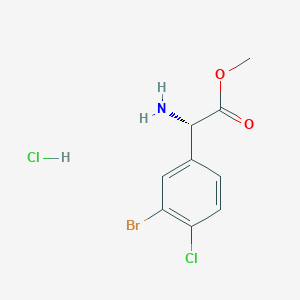
![(4R,6S)-4-(3-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14031726.png)
![[1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate](/img/structure/B14031728.png)

![ethyl 6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14031734.png)
